5-[(2-Chloranylphenoxy)methyl]-1h-1,2,3,4-Tetrazole
Description
5-[(2-Chlorophenyloxy)methyl]-1H-1,2,3,4-Tetrazole is a heterocyclic compound featuring a tetrazole core substituted with a (2-chlorophenoxy)methyl group. The tetrazole ring, with its four nitrogen atoms, confers stability, metabolic resistance, and hydrogen-bonding capabilities, making it a valuable scaffold in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-6-3-1-2-4-7(6)14-5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXWYYZZLHSBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NNN=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274800 | |
| Record name | 5-[(2-Chlorophenoxy)methyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729749 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
24896-25-1 | |
| Record name | 5-[(2-Chlorophenoxy)methyl]-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24896-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2-Chlorophenoxy)methyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of sodium azide and triethyl orthoformate in the presence of a catalyst such as ytterbium triflate (Yb(OTf)3) to form the tetrazole ring . The reaction conditions often include moderate temperatures and the use of solvents like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the tetrazole ring or the chloranyl group, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: In chemistry, 5-[(2-Chloranylphenoxy)methyl]-1h-1,2,3,4-Tetrazole is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its tetrazole ring is known to mimic the carboxylate group, making it useful in the design of enzyme inhibitors.
Medicine: In medicinal chemistry, this compound has potential applications as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 5-[(2-Chloranylphenoxy)methyl]-1h-1,2,3,4-Tetrazole involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzymes or receptors. The chloranylphenoxy group can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s uniqueness arises from the ortho-chlorophenyl substitution and the tetrazole-oxygen-methyl linkage. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
| Compound Name | Substituents/Functional Groups | Key Properties/Applications | Reference |
|---|---|---|---|
| 5-[(2-Chlorophenyloxy)methyl]-1H-tetrazole | 2-Cl-C6H4-O-CH2-tetrazole | Enhanced bioactivity due to ortho-Cl; drug discovery | |
| 5-[5-Bromo-2-(trifluoromethyl)phenyl]-1H-tetrazole | Br, CF3 at positions 5 and 2 of phenyl | High reactivity in energetic materials | |
| 5-(4-Chlorophenyl)-1H-tetrazole | 4-Cl-C6H4-tetrazole | Lower steric hindrance; coordination chemistry | |
| 5-[(4-Nitrophenyl)methyl]-1H-tetrazole | NO2-C6H4-CH2-tetrazole | Explosive precursors; stable intermediates | |
| 2-[5-(4-Chlorophenyl)-2H-tetrazol-2-yl]acetic acid | 4-Cl-C6H4-tetrazole + acetic acid side chain | Chelating agent; antimicrobial activity |
Key Observations:
- Halogen Position : Ortho-substituted chlorophenyl (target compound) offers distinct steric effects compared to para-substituted analogs (e.g., 5-(4-Chlorophenyl)-1H-tetrazole). This positional difference influences binding affinity in enzyme pockets .
- Functional Groups : The methyl-oxygen bridge in the target compound enhances solubility and metabolic stability compared to direct phenyl-tetrazole linkages (e.g., 5-(3-Chlorophenyl)-1H-tetrazole) .
- Halogen Type : Bromine and chlorine substitutions (e.g., 5-[5-Bromo-2-(trifluoromethyl)phenyl]-1H-tetrazole) alter electronic properties, with bromine increasing reactivity in cross-coupling reactions .
Key Findings:
- Bioactivity: The target compound’s ortho-chlorophenyl group improves membrane permeability, enhancing antimicrobial efficacy compared to non-halogenated analogs .
- Reactivity : Brominated derivatives (e.g., 5-(Bromomethyl)-2H-tetrazole) exhibit higher electrophilicity, favoring alkylation reactions, whereas the target compound’s methyl-oxygen bridge reduces undesired side reactions .
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